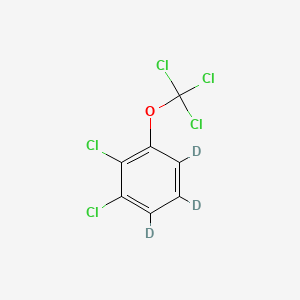
Pentachloroanisole-d3(methoxy-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloroanisole-d3 (methoxy-d3) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for Pentachloroanisole-d3 (methoxy-d3) is C7Cl5D3O, and it has a molar mass of 283.38 g/mol . This compound is often used as a reference standard in various scientific research applications due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentachloroanisole-d3 (methoxy-d3) typically involves the deuteration of pentachloroanisole. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents.
Industrial Production Methods
Industrial production of Pentachloroanisole-d3 (methoxy-d3) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium into the compound.
Chemical Reactions Analysis
Types of Reactions
Pentachloroanisole-d3 (methoxy-d3) can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction can produce less chlorinated derivatives.
Scientific Research Applications
Pentachloroanisole-d3 (methoxy-d3) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: In studies involving metabolic pathways and enzyme reactions where isotopic labeling is required.
Medicine: In pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: In environmental analysis to monitor the presence of chlorinated compounds.
Mechanism of Action
The mechanism of action of Pentachloroanisole-d3 (methoxy-d3) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studies involving enzyme kinetics and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentachloroanisole-d3 (methoxy-d3) include:
Pentachloroanisole: The non-deuterated form of the compound.
Tetrachloroanisole: A related compound with one less chlorine atom.
Hexachloroanisole: A related compound with one more chlorine atom.
Uniqueness
Pentachloroanisole-d3 (methoxy-d3) is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately.
Properties
Molecular Formula |
C7H3Cl5O |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |
InChI Key |
JCSOVYOOGCAVSC-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)


![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)


